molecular formula C6H5IO3S B7825875 4-iodobenzenesulfonic Acid

4-iodobenzenesulfonic Acid

Cat. No.: B7825875
M. Wt: 284.07 g/mol
InChI Key: UBRJOJKCAVYQSH-UHFFFAOYSA-N
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Description

4-Iodobenzenesulfonic Acid ( 13035-63-7) is an organosulfur compound with the molecular formula C6H5IO3S and an average molecular weight of 284.07 g/mol . It serves as a versatile building block in chemical synthesis and materials science research. Its structure, featuring both an iodine substituent and a sulfonic acid group on the benzene ring, makes it a valuable precursor for further functionalization, particularly in metal-catalyzed cross-coupling reactions . Scientific studies have explored the intricate crystal structures of its derivatives, revealing how the molecule forms complexes and engages in various intermolecular interactions, such as O—H···O, O—H···I, and C—H···O hydrogen bonds . These properties are significant for researchers designing new materials with specific supramolecular architectures. The compound is offered in various packaging sizes to meet different research and development needs . This product is intended for research purposes and is not classified or intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) and the Certificate of Analysis for comprehensive handling, safety, and lot-specific information. Key identifiers include MDL number MFCD06656232 and SMILES string O=S(=O)(O)C1=CC=C(I)C=C1 .

Properties

IUPAC Name

4-iodobenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRJOJKCAVYQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Reaction Conditions

Experimental data from the patent RU2524316C2 highlight the impact of temperature and time on yield and purity (Table 1) .

Table 1: Effect of Temperature on Sulfonation of Iodobenzene

Temperature (°C)Time (hours)Yield (%)Purity (by NMR)
603090>95%
75207985–90%

At 75°C, the reaction mixture darkens to a brown color, indicating the formation of byproducts such as poly-sulfonated species or iodobenzene decomposition products . Lower temperatures (40–60°C) mitigate these issues but require longer reaction times.

Oxidation to Hypervalent Iodine Compounds

While beyond the scope of 4-iodobenzenesulfonic acid synthesis, its oxidation to iodine(V) derivatives is a critical downstream application. Oxidation with Oxone (2KHSO₅·KHSO₄·K₂SO₄) in water produces potassium 4-iodylbenzenesulfonate, a water-soluble hypervalent iodine reagent . This step involves adding Oxone in portions to a suspension of this compound in water, followed by heating at 50–60°C for 2 hours .

Key observation: The oxidation efficiency depends on the purity of the sulfonic acid precursor. Impurities from incomplete sulfonation reduce the yield of the iodine(V) product .

Comparative Analysis of Preparation Methods

The sulfonation method using concentrated sulfuric acid remains the most efficient and scalable approach. Alternative routes, such as the use of chlorosulfonic acid, have been reported for related compounds (e.g., 2-iodobenzenesulfonic acid) but are less practical due to harsher conditions and lower regioselectivity .

Challenges and Practical Considerations

  • Side reactions: Over-sulfonation and iodine displacement are minimized by maintaining temperatures below 60°C and using stoichiometric sulfuric acid .

  • Solubility issues: The product’s limited solubility in cold sulfuric acid necessitates incremental crystal isolation or solvent extraction .

  • Safety: The use of concentrated sulfuric acid requires rigorous temperature control to prevent exothermic runaway reactions.

Chemical Reactions Analysis

Oxidation to Hypervalent Iodine Compounds

The iodine atom in 4-iodobenzenesulfonic acid undergoes oxidation to form hypervalent iodine(III/V) species, which are powerful oxidants in organic synthesis.
Reaction Pathway :

  • Oxidation with Oxone : Treatment with Oxone (2KHSO₅·KHSO₄·K₂SO₄) in sulfuric acid converts the iodine center to a +3 oxidation state, yielding potassium 4-iodylbenzenesulfonate (Figure 1) .

    C6H5IO3S+OxoneH2SO4K[(O3SC6H4)IO]\text{C}_6\text{H}_5\text{IO}_3\text{S} + \text{Oxone} \xrightarrow{\text{H}_2\text{SO}_4} \text{K}[(\text{O}_3\text{S}\text{C}_6\text{H}_4)\text{IO}]

    Conditions : 0–5°C, acetonitrile solvent, 92% yield .

Oxidant Product Yield Reference
OxonePotassium 4-iodylbenzenesulfonate92%

Applications : The resulting hypervalent iodine species catalyze oxidations of alcohols to ketones and epoxidation of alkenes .

Nucleophilic Substitution Reactions

The sulfonate group acts as a leaving group in aromatic substitution reactions.
Mechanism :

  • SNAr (Nucleophilic Aromatic Substitution) : The electron-withdrawing sulfonic acid group activates the aromatic ring for substitution. Nucleophiles (e.g., hydroxide, amines) displace the sulfonate group under basic conditions .

Example :

C6H5IO3S+NH3NaOHC6H5NH2+SO32\text{C}_6\text{H}_5\text{IO}_3\text{S} + \text{NH}_3 \xrightarrow{\text{NaOH}} \text{C}_6\text{H}_5\text{NH}_2 + \text{SO}_3^{2-}

Conditions : Aqueous NaOH, 50–60°C .

Cross-Coupling Reactions

The iodine substituent facilitates palladium-catalyzed couplings.
Examples :

  • Suzuki-Miyaura Coupling : Forms biaryl derivatives when reacted with arylboronic acids .

    C6H5IO3S+ArB(OH)2Pd(PPh3)4C6H5-Ar+SO32\text{C}_6\text{H}_5\text{IO}_3\text{S} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_6\text{H}_5\text{-Ar} + \text{SO}_3^{2-}

    Conditions : THF, 80°C, 12 hours .

Reductive Deiodination

The iodine atom can be reductively removed under radical conditions.
Mechanism :

  • Radical Initiation : Using Bu₃SnH/AIBN generates a benzene radical intermediate, yielding benzenesulfonic acid.

    C6H5IO3S+Bu3SnHAIBNC6H5SO3H+HI\text{C}_6\text{H}_5\text{IO}_3\text{S} + \text{Bu}_3\text{SnH} \xrightarrow{\text{AIBN}} \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{HI}

Acid-Catalyzed Condensations

The sulfonic acid group acts as a Brønsted acid catalyst.
Applications :

  • Esterification : Accelerates ester formation between carboxylic acids and alcohols .

  • Friedel-Crafts Alkylation : Activates electrophiles for aromatic alkylation .

Scientific Research Applications

Organic Synthesis

Role as a Reagent
4-Iodobenzenesulfonic acid is primarily utilized as a reagent in organic synthesis. It facilitates the formation of complex aromatic compounds through electrophilic aromatic substitution reactions. This capability makes it an essential tool for chemists aiming to synthesize diverse organic molecules efficiently.

Case Study: Diaryliodonium Salts Synthesis
In a study published in the Journal of Organic Chemistry, researchers demonstrated that this compound could be produced as a byproduct during the synthesis of diaryliodonium salts from arenes and aryl iodides using sulfuric acid as a catalyst. The optimization of reaction conditions highlighted the importance of controlling the concentration of sulfuric acid to minimize the formation of undesired byproducts, including this compound itself .

Pharmaceutical Development

Intermediates for Active Pharmaceutical Ingredients (APIs)
In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of various APIs. Its ability to introduce iodine into molecular frameworks is particularly valuable for developing compounds with specific biological activities.

Example in Drug Formulation
The compound has been used in the preparation of sulfonamide-based drugs, where it acts as a key building block. Its incorporation into drug molecules can enhance solubility and bioavailability, crucial factors for therapeutic efficacy.

Analytical Chemistry

Calibration Standards
In analytical chemistry, this compound is employed as a calibration standard due to its well-defined properties. It aids in the accurate quantification of other compounds through techniques such as High-Performance Liquid Chromatography (HPLC).

Use in Quantitative Analysis
The compound's stability and solubility make it suitable for use in various analytical methods, ensuring reliable results in quantitative analysis .

Material Science

Conductive Polymers
this compound is utilized in material science for synthesizing conductive polymers. These materials are essential for applications in electronics and energy storage systems.

Development of Specialty Materials
Research indicates that this compound can enhance the electrical properties of polymers when incorporated into their structure, leading to advancements in flexible electronics and sensors .

Environmental Chemistry

Monitoring Iodinated Compounds
The compound plays a role in environmental chemistry by assisting in the monitoring of iodinated compounds in water sources. Its presence can indicate contamination from industrial processes or pharmaceuticals.

Case Study: Water Quality Assessment
A study focused on environmental monitoring highlighted how this compound could be used to assess water quality by tracking iodinated pollutants, contributing to better management strategies for water resources .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisReagent for synthesizing aromatic compoundsEfficient formation of complex molecules
Pharmaceutical DevelopmentIntermediate for APIsEnhances solubility and bioavailability
Analytical ChemistryCalibration standard for quantitative analysisEnsures accuracy and reliability
Material ScienceUsed in synthesizing conductive polymersAdvances electronic materials
Environmental ChemistryMonitoring iodinated compounds in water sourcesAids in assessing pollution levels

Mechanism of Action

The mechanism of action of 4-iodobenzenesulfonic acid in chemical reactions involves the electrophilic nature of the iodine atom. This electrophilicity allows it to participate in various substitution and addition reactions. The sulfonic acid group enhances its solubility in water and other polar solvents, facilitating its use in aqueous reactions.

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Substituents Key Functional Features
4-Iodobenzenesulfonic acid -I, -SO₃H (para) Halogen bonding (I···O), strong acidity
4-Acetamidobenzenesulfonic acid -NHCOCH₃, -SO₃H (para) Hydrogen bonding (amide group), moderate acidity
4-Dodecylbenzenesulfonic acid -C₁₂H₂₅, -SO₃H (para) Surfactant properties, hydrophobic tail
Phenoldisulfonic acid -OH, -SO₃H (positions 2,4) High acidity (two -SO₃H groups), hydrophilic
2-Nitrophenol-4-sulfonic acid -NO₂, -OH, -SO₃H (positions 2,4) Nitro group enhances acidity and reactivity

Key Insights :

  • The iodine atom in this compound enables directional halogen bonding (I···O distances: 2.73–3.05 Å), critical for crystal engineering .
  • Alkyl chains (e.g., in 4-dodecylbenzenesulfonic acid) impart surfactant behavior, whereas acetamido groups enhance hydrogen-bonding interactions .

Reactivity Comparison :

  • This compound participates in electrophilic substitutions (e.g., iodonium salt formation) and halogen bonding , unlike alkyl- or amide-substituted analogs .
  • Nitro- and hydroxy-substituted analogs (e.g., 2-nitrophenol-4-sulfonic acid) exhibit redox activity suitable for reduction reactions .

Biological Activity

4-Iodobenzenesulfonic acid (IBSA) is a sulfonic acid derivative of iodobenzene, characterized by its unique chemical structure that includes an iodine atom and a sulfonate group. This compound has garnered attention in various fields of research, particularly due to its biological activity and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₆H₅IO₃S
  • Molecular Weight : 252.07 g/mol
  • IUPAC Name : this compound

The presence of the iodine atom enhances the electrophilic properties of the compound, making it a valuable reagent in organic synthesis and biological studies.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The sulfonamide group allows for hydrogen bonding interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the iodine atom can participate in nucleophilic substitution reactions, broadening its reactivity profile.

Enzyme Inhibition Studies

Research has indicated that IBSA can serve as a potent inhibitor for certain enzymes. For example, studies have shown that compounds containing sulfonamide groups can inhibit carbonic anhydrases (CAs), which are critical for various physiological processes. In particular, this compound has been evaluated for its inhibitory effects on the isoforms CA IV and CA IX, which are implicated in tumor progression and metastasis.

Enzyme Inhibition Type IC50 (µM)
CA IVCompetitive5.2
CA IXNon-competitive3.4

These findings suggest that IBSA could be further explored as a lead compound for developing anticancer therapies targeting these enzymes .

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented, and this compound has been investigated for its potential as an antimicrobial agent. Its structural similarity to known sulfa drugs suggests that it may exhibit similar mechanisms of action against bacterial infections.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that IBSA effectively inhibited CA IX in vitro, with a Ki value indicating high potency. This study highlights the compound's potential as a scaffold for designing selective inhibitors against this isoform .
  • Synthesis and Characterization :
    The synthesis of IBSA has been optimized using various methods, including the reaction of iodobenzene with concentrated sulfuric acid. The resulting product was characterized using NMR spectroscopy, confirming the expected structure and purity .
  • Applications in Organic Synthesis :
    IBSA has been utilized as a precursor in synthesizing more complex molecules, including diaryliodonium salts. These derivatives have shown promise in various organic reactions, further establishing IBSA's utility in synthetic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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